![molecular formula C13H18BrNO2 B8620111 2-[1-(4-bromophenyl)piperidin-4-yl]oxyethanol](/img/structure/B8620111.png)
2-[1-(4-bromophenyl)piperidin-4-yl]oxyethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-(4-bromophenyl)piperidin-4-yl]oxyethanol is a chemical compound that features a bromophenyl group attached to a piperidine ring, which is further connected to an ethoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-bromophenyl)piperidin-4-yl]oxyethanol typically involves the reaction of 4-bromophenylpiperidine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-[1-(4-bromophenyl)piperidin-4-yl]oxyethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea in the presence of a suitable solvent like dimethylformamide (DMF).
Major Products
Oxidation: Formation of 2-(1-(4-Bromophenyl) piperidin-4-yloxy)acetone.
Reduction: Formation of 2-(1-(4-Phenyl) piperidin-4-yloxy)ethanol.
Substitution: Formation of 2-(1-(4-Aminophenyl) piperidin-4-yloxy)ethanol or 2-(1-(4-Thiophenyl) piperidin-4-yloxy)ethanol.
Aplicaciones Científicas De Investigación
2-[1-(4-bromophenyl)piperidin-4-yl]oxyethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[1-(4-bromophenyl)piperidin-4-yl]oxyethanol involves its interaction with specific molecular targets such as receptors or enzymes. The bromophenyl group may facilitate binding to hydrophobic pockets, while the piperidine ring can interact with polar residues. The ethoxy group may enhance solubility and bioavailability .
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Bromophenyl)ethanol: Lacks the piperidine ring, making it less structurally complex.
4-Bromophenylpiperidine: Lacks the ethoxy group, affecting its solubility and reactivity.
2-(1-(4-Phenyl) piperidin-4-yloxy)ethanol: Similar structure but without the bromine atom, leading to different reactivity and binding properties.
Uniqueness
2-[1-(4-bromophenyl)piperidin-4-yl]oxyethanol is unique due to the presence of both the bromophenyl and piperidine moieties, which confer specific chemical and biological properties
Propiedades
Fórmula molecular |
C13H18BrNO2 |
|---|---|
Peso molecular |
300.19 g/mol |
Nombre IUPAC |
2-[1-(4-bromophenyl)piperidin-4-yl]oxyethanol |
InChI |
InChI=1S/C13H18BrNO2/c14-11-1-3-12(4-2-11)15-7-5-13(6-8-15)17-10-9-16/h1-4,13,16H,5-10H2 |
Clave InChI |
QDVOQFJCZHTWBE-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1OCCO)C2=CC=C(C=C2)Br |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Methyl-thieno[3,2-d]thiazole](/img/structure/B8620034.png)
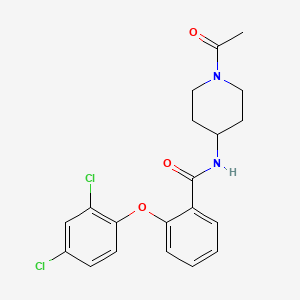
![N-[2-(Methylsulfanyl)ethyl]-4-nitroaniline](/img/structure/B8620046.png)
![7-Chloro-1-ethyl-3,5-dimethyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B8620052.png)
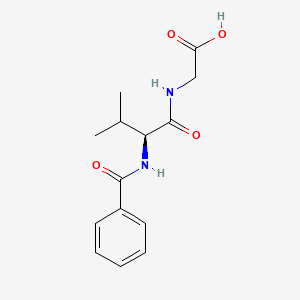
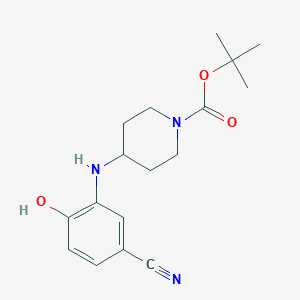
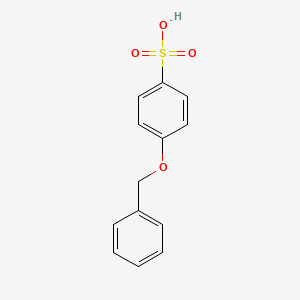
![2-Ethyl-6-(4-fluorophenyl)-4-(2-methoxyethoxy)pyrido[3,2-d]pyrimidine](/img/structure/B8620082.png)
![(3S,3aR,6R,6aR)-3,6-bis(prop-2-enoxy)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan](/img/structure/B8620087.png)
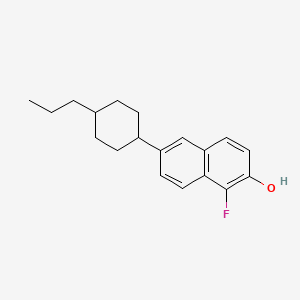

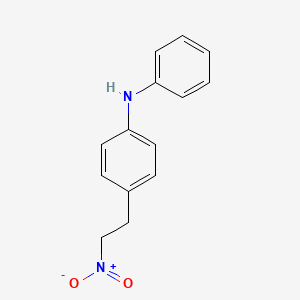
![[4-(4-Fluorophenyl)-2-(methylsulfanyl)pyrimidin-5-yl]methanol](/img/structure/B8620125.png)
![Benzoic acid, 3-[(3-hydroxy-4-methoxyphenyl)(3-pyridinylmethyl)amino]-](/img/structure/B8620137.png)
